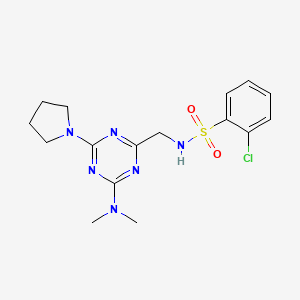

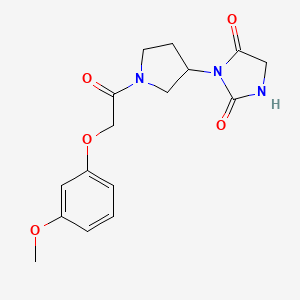

![molecular formula C13H21NO2 B3004024 N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine CAS No. 170115-42-1](/img/structure/B3004024.png)

N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine is a chemical compound that is part of a broader class of organic molecules known as amines. Amines are characterized by the presence of a nitrogen atom connected to alkyl or aryl groups. In this case, the amine is connected to a 3,4-dimethoxyphenyl group and a butyl chain, indicating its potential utility in various chemical syntheses and possibly as an intermediate in pharmaceutical development.

Synthesis Analysis

The synthesis of related amines has been extensively studied. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and alcohols . Similarly, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic development, involves an asymmetric Michael addition and a stereoselective alkylation . These methods could potentially be adapted for the synthesis of N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine.

Molecular Structure Analysis

The molecular structure of amines like N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine can be elucidated using nuclear magnetic resonance (NMR) studies. For example, the relative configurations of 1-dimethoxyphenyl-3-(alkylamino) butanols were determined through extensive NMR studies . Such techniques would be essential in confirming the structure of N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine once synthesized.

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including nucleophilic substitution and reactions with ketenes to form β-lactams . The synthesis of 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, an intermediate for anticancer drugs, involves nucleophilic substitution and carbanion reactions . These reactions highlight the reactivity of amines and their potential in forming complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their molecular structure. For instance, the presence of the dimethoxyphenyl group could affect the compound's solubility, boiling point, and stability. The synthesis of related compounds, such as 1-(N, N-dimethyl) amine-2-(o-chlorobenzoyl)-methyl acrylate, includes optimization of reaction conditions to improve yield and confirm structural integrity through spectral analysis . These considerations are crucial for the practical application and handling of N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a derivative of N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine, was identified as a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary pathogens. This research highlights the compound's role in efficient and stereoselective synthesis processes (Fleck et al., 2003).

The structure of N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine derivatives was explored in a study focusing on butyrate and 1,3-dioxane derivatives. These compounds were characterized using various spectroscopic techniques and X-ray diffraction, providing detailed insights into their molecular structures (Jebas et al., 2013).

Chemical Reactions and Processes

A study on the expedient synthesis of N-methyl- and N-alkylamines, including N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine, demonstrated the use of cobalt oxide nanoparticles for reductive amination. This research is significant for its implications in the synthesis of life-science molecules and industrial chemicals (Senthamarai et al., 2018).

The aminolysis reaction of specific pyrimidin derivatives with various amines, including N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine, was examined under different conditions. This study contributes to the understanding of chemical reactivity and the potential for developing new synthetic pathways (Novakov et al., 2017).

Pharmacological and Medicinal Applications

- A novel anticancer compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine, was synthesized and its toxicity evaluated. This study underscores the potential pharmacological applications of N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine derivatives in cancer treatment (Ismail et al., 2018).

Eigenschaften

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-6-7-12(15-2)13(9-11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWWSCZOAULJTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl[(3,4-dimethoxyphenyl)methyl]amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

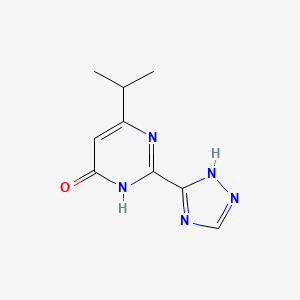

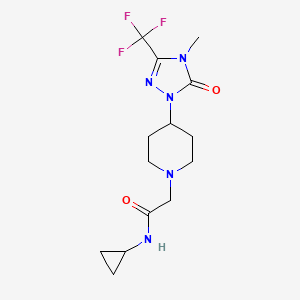

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

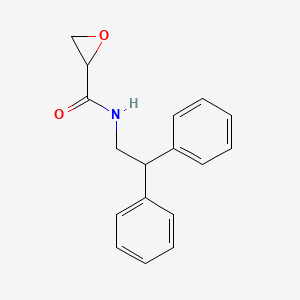

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)

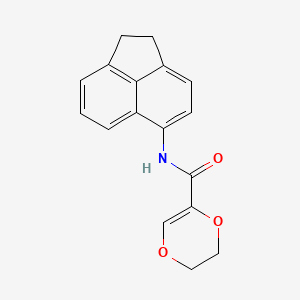

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3003951.png)

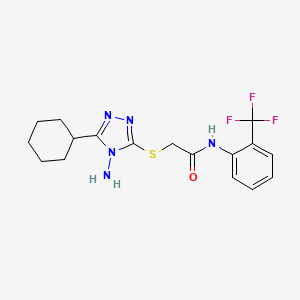

![3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3003957.png)

![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)